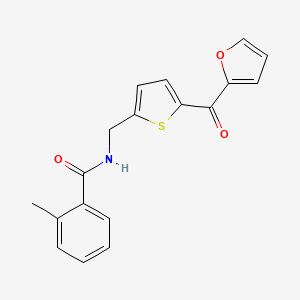

![molecular formula C21H23N5O2 B2690756 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidine CAS No. 1211293-30-9](/img/structure/B2690756.png)

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Synthesis and Characterization

Researchers have developed various synthetic routes and characterized compounds related to "(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" focusing on enhancing optical properties, fluorescence, and thermal stability. For instance, a study detailed the one-pot synthesis of low-cost emitters with large Stokes' shifts, demonstrating the relationship between the chemical structures of 1,3-diarylated imidazo[1,5-a]pyridine derivatives and their optical properties, including absorption, fluorescence spectra, and quantum yields (Volpi et al., 2017). Another research effort synthesized and characterized novel poly(amide-ether)s bearing imidazole pendants, exploring their physical and optical properties, demonstrating their solubility in organic solvents, and evaluating their glass-transition temperatures and thermal stability (Ghaemy et al., 2013).

Antimicrobial and Antitubercular Activities

Several studies have evaluated the antimicrobial and antitubercular activities of compounds structurally similar to "(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone." These studies have synthesized derivatives and assessed their efficacy against various bacterial and fungal strains, contributing to the search for new therapeutic agents. For example, research on the synthesis, antioxidant, and antimicrobial activities of new derivatives has shown significant activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans (Bassyouni et al., 2012).

Corrosion Inhibition

The corrosion inhibition properties of imidazole-based molecules, including those structurally related to the queried compound, have been extensively studied. These compounds have shown efficacy in protecting materials like carbon steel in acidic media, offering insights into their potential applications in industrial processes. A study demonstrated that the substitution of imidazole and its derivatives significantly impacts their corrosion inhibition efficiency, with specific molecules doubling the corrosion inhibition efficiency in gravimetric experiments (Costa et al., 2021).

Mechanism of Action

Target of Action

Imidazole and oxadiazole derivatives are known to interact with a variety of biological targets. For instance, imidazole rings are a key component of the amino acid histidine, which is part of many enzymes and is crucial for the catalytic activity of a wide variety of enzymes .

Mode of Action

The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. For example, some imidazole derivatives are known to inhibit the enzyme succinate dehydrogenase, which plays a key role in the citric acid cycle and the electron transport chain, two fundamental biochemical pathways in cells .

Biochemical Pathways

As mentioned above, imidazole derivatives can affect the citric acid cycle and the electron transport chain, which are crucial for energy production in cells. Oxadiazole derivatives, on the other hand, have been reported to have diverse biological activities, including antiviral and antitumor effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely and would depend on their specific chemical structure. Some studies have used in silico methods to predict the ADME properties of similar compounds .

Result of Action

The molecular and cellular effects of these compounds can be diverse, ranging from inhibition of enzyme activity to interference with cell signaling pathways. Some imidazole derivatives, for example, have been found to have antimicrobial, antitumor, and anti-inflammatory effects .

Future Directions

Given the broad range of chemical and biological properties of imidazole and its derivatives, there is great potential for the development of new drugs . Public health problems were increasing due to antimicrobial resistance (AMR) in drug therapy. So, there is a necessity for the development of a new drug that overcomes the AMR problems .

Properties

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c27-21(18-3-1-15(2-4-18)13-25-12-9-22-14-25)26-10-7-17(8-11-26)20-24-23-19(28-20)16-5-6-16/h1-4,9,12,14,16-17H,5-8,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLCAILMVMEHKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2690674.png)

![Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2690675.png)

![7-[(4-chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2690676.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanesulfonamide](/img/structure/B2690677.png)

![N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-6-fluoropyridine-3-carboxamide](/img/structure/B2690679.png)

![2-(2-Bromo-4-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2690680.png)

![3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2690683.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2690686.png)

![1-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2690691.png)

![2-(1,3-Dimethyl-6-oxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethyl 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate](/img/structure/B2690692.png)